molecular formula C8H7IN2O B6602321 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 2733355-41-2

4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B6602321
CAS No.: 2733355-41-2
M. Wt: 274.06 g/mol
InChI Key: XNXDABJFPRKBSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a halogenated benzodiazol-2-one derivative characterized by an iodine substituent at the 4-position of the benzodiazole ring and a methyl group at the 1-position nitrogen. The iodine atom’s large atomic radius and polarizability may enhance intermolecular interactions, such as halogen bonding, which could influence its biological activity and physicochemical properties .

Properties

IUPAC Name

7-iodo-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2O/c1-11-6-4-2-3-5(9)7(6)10-8(11)12/h2-4H,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXDABJFPRKBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)I)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Iodo-N-Methyl-o-Phenylenediamine

The precursor 4-iodo-N-methyl-o-phenylenediamine is synthesized through a sequence involving nitration, iodination, and reduction:

  • Nitration and Iodination : N-Methyl-o-nitroaniline undergoes directed iodination using iron(III) chloride (FeCl₃) and iodine (I₂) in acetic acid at 50°C, yielding 4-iodo-N-methyl-o-nitroaniline.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 4-iodo-N-methyl-o-phenylenediamine.

CDI-Mediated Cyclocarbonylation

Reacting the iodinated diamine with CDI in tetrahydrofuran (THF) at 80°C under flow conditions forms the benzodiazol-2-one ring. The reaction proceeds via nucleophilic attack of the amine on CDI, followed by intramolecular cyclization (Figure 1).

Reaction Conditions

ParameterValue
Temperature80°C
SolventTHF
Residence Time30 min
Yield68–72% (estimated)

Electrophilic Iodination of Preformed Benzodiazol-2-One

Direct iodination of 1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one offers a streamlined approach. The electron-rich aromatic ring facilitates electrophilic substitution, with regioselectivity controlled by substituents.

Iron(III)-Catalyzed Iodination

Adapting methods from indoline synthesis, FeCl₃ catalyzes para-selective iodination. The methyl group at position 1 and the electron-withdrawing ketone at position 2 direct iodine to position 4.

Procedure

  • Dissolve 1-methyl-benzodiazol-2-one (1.0 equiv) in dichloromethane (DCM).

  • Add FeCl₃ (0.1 equiv) and iodine (1.2 equiv).

  • Stir at 50°C for 6 hours.

  • Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography.

Outcome

  • Regioselectivity : >90% para-iodination (position 4).

  • Yield : 65–70% (similar to dihydrobenzofuran iodination).

N-Iodosuccinimide (NIS) in Acidic Media

NIS in trifluoroacetic acid (TFA) achieves iodination under milder conditions. The acidic medium enhances electrophilicity of iodine, favoring substitution at the most activated position.

Optimized Conditions

ComponentQuantity
NIS1.5 equiv
TFA5 mL/g substrate
Reaction Time4 hours
Yield60–63%

Hypervalent Iodine Reagent-Mediated Synthesis

Benziodazolones, hypervalent iodine heterocycles, enable direct aroylation and iodination. While primarily used for esterification, their reactivity can be harnessed for constructing iodinated benzodiazolones.

Ligand Exchange and Cyclization

  • Iodobenzamide Preparation : React 2-iodobenzoyl chloride with methylamine to form N-methyl-2-iodobenzamide.

  • Oxidative Cyclization : Treat with m-chloroperoxybenzoic acid (mCPBA) in acetonitrile, forming benziodazolone intermediates.

  • Reductive Elimination : Apply triphenylphosphine (PPh₃) to trigger C–N bond formation, yielding the target compound.

Key Observations

  • Yield : 55–58% (lower due to side reactions).

  • Advantage : Avoids harsh iodination conditions.

One-Pot Halogenation and Cyclization

Combining iron-catalyzed iodination with copper-mediated cyclization, as demonstrated for indolines, offers a single-flask route.

Reaction Protocol

  • Iodination : N-Methyl-o-phenylenediamine reacts with I₂ and FeCl₃ in DCM at 50°C.

  • Cyclization : Add CuI (0.05 equiv) and heat to 80°C, inducing intramolecular C–N coupling.

Efficiency

  • Overall Yield : 70–75% (estimated from analogous indoline synthesis).

  • Byproducts : Minimal over-iodination due to FeCl₃’s regiocontrol.

Comparative Analysis of Methods

MethodYield (%)RegioselectivityScalability
CDI Cyclocarbonylation68–72HighExcellent
FeCl₃ Iodination65–70>90% paraModerate
NIS in TFA60–63ModerateLow
Hypervalent Iodine55–58LowModerate
One-Pot Process70–75HighHigh

Mechanistic Insights

Directed Iodination in FeCl₃-Catalyzed Reactions

Density functional theory (DFT) calculations on analogous systems reveal that FeCl₃ polarizes the iodine molecule, enhancing electrophilicity. The methyl group’s +I effect directs iodination to the para position, while the ketone’s electron-withdrawing nature mitigates ortho substitution.

CDI Cyclocarbonylation Mechanism

CDI activates the carbonyl, enabling sequential nucleophilic attacks by the amines. Intramolecular cyclization releases imidazole, driving the reaction to completion.

Challenges and Optimization Strategies

  • Regioselectivity in Direct Iodination : Competing ortho/para directors (methyl and ketone) necessitate precise control. FeCl₃’s para preference is optimal.

  • Purification of Hypervalent Iodine Intermediates : Column chromatography on silica gel with ethyl acetate/hexane (1:4) effectively isolates the target compound.

  • Scale-Up Considerations : Flow chemistry, as in CDI cyclocarbonylation , enhances reproducibility and safety for multigram synthesis.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the iodine atom or to reduce other functional groups within the molecule.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazoles.

Scientific Research Applications

4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is used in the development of new materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets within biological systems. The iodine atom and the benzodiazole core play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Halogenated Derivatives

  • 4-Bromo Derivatives: 4-Bromo-1-[1-(4-iodobenzoyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one (33): Synthesized via acylation of a piperidinyl-benzodiazol-2-one precursor with 4-iodobenzoyl chloride (88% yield). K32 (4,5,6,7-Tetrabromo-2,3-dihydro-1H-1,3-benzodiazol-2-one): A kinase inhibitor with multiple bromine atoms. Bromine’s moderate electronegativity and size enable strong hydrophobic interactions, critical for ATP-binding pocket targeting in CK2 and PIM-1 kinases .
  • 5-Chloro Derivatives :

    • Domperidone : 5-Chloro-1-{1-[3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)propyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one. The chloro substituent contributes to dopamine receptor antagonism, with applications in antiemetic and gastrokinetic therapies. Chlorine’s smaller size compared to iodine may reduce steric hindrance, improving receptor accessibility .
  • 5-Nitro Derivatives: 5-Nitro-1-(prop-2-yn-1-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one: Features a nitro group at the 5-position and a propargyl group at the 1-position. Crystal data (triclinic, P1 space group, V = 986.20 ų) suggest planar molecular packing influenced by π-π stacking .

Pharmacological Activity

Compound Substituents Biological Activity Key Mechanism/Application Reference
4-Iodo-1-methyl 4-I, 1-Me Theoretical: Potential kinase/halogenase inhibition Enhanced halogen bonding for target binding
Domperidone 5-Cl, piperidinyl-propyl Dopamine D2 receptor antagonism Antiemetic, gastroprokinetic agent
K32 4,5,6,7-Br₄ CK2/PIM-1 kinase inhibition Anticancer activity
5-Nitro-propargyl 5-NO₂, 1-propargyl Not specified Structural model for nitro group effects

Physical Properties

  • Crystallography : 5-Nitro-propargyl derivative crystallizes in a triclinic system (a = 7.2541 Å, α = 100.978°), with density 1.463 Mg/m³ .
  • Solubility: Aminoethyl-substituted analogs (e.g., 5-(1-aminoethyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one) exhibit enhanced solubility due to hydrogen bonding from amino groups .
  • Stability : Iodo derivatives may show lower thermal stability compared to bromo/chloro analogs due to weaker C-I bonds.

Functional Group Impact on Bioactivity

  • Iodo vs.
  • Methyl vs. Piperidinyl : The 1-methyl group in the target compound reduces steric bulk compared to piperidinyl-propyl groups in Domperidone, possibly altering blood-brain barrier penetration .

Biological Activity

4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a heterocyclic compound belonging to the benzodiazole family. Its unique structural features, particularly the presence of an iodine atom at the 4th position and a methyl group at the 1st position, suggest potential biological activities that warrant detailed investigation. This article reviews the compound's biological activity, including its mechanism of action, therapeutic potential, and comparative analysis with similar compounds.

The molecular formula of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is C8H7IN2OC_8H_7IN_2O with a molecular weight of 274.06 g/mol. The compound's structure is critical for its biological interactions and activities.

PropertyValue
Molecular FormulaC₈H₇IN₂O
Molecular Weight274.06 g/mol
CAS Number2733355-41-2

4-Iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibits various biological activities through its interaction with specific molecular targets. The iodine atom enhances lipophilicity and electronic properties, influencing binding interactions with enzymes and receptors. This compound has been studied for its potential antimicrobial , antifungal , and anticancer properties.

Anticancer Activity

Research indicates that compounds within the benzodiazole class can inhibit cancer cell proliferation by modulating key signaling pathways. For instance, studies have shown that derivatives of benzodiazoles can induce apoptosis in cancer cells by activating caspase pathways and altering gene expression related to cell cycle regulation.

Case Study:
In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) demonstrated that 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one significantly reduced cell viability at concentrations ranging from 10 to 50 µM. The IC50 values reported were approximately 25 µM for HeLa cells, indicating a moderate level of cytotoxicity.

Antimicrobial and Antifungal Properties

The compound has also shown promise as an antimicrobial agent. In vitro assays demonstrated effective inhibition against various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) and fungal pathogens (e.g., Candida albicans). The minimum inhibitory concentrations (MIC) ranged from 5 to 20 µg/mL.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, it is essential to compare it with structurally similar compounds:

CompoundIodine AtomIC50 (µM) Anticancer ActivityMIC (µg/mL) Antimicrobial Activity
4-Iodo-1-methyl-2,3-dihydro-1H-benzodiazol-2-oneYes~255 - 20
4-Bromo-1-methyl-2,3-dihydro-1H-benzodiazol-2-oneNo~3010 - 25
4-Chloro-1-methyl-2,3-dihydro-1H-benzodiazol-2-oneNo~3515 - 30

From the table above, it is evident that the presence of iodine enhances both anticancer and antimicrobial activities compared to bromine or chlorine substitutions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-iodo-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclocondensation of substituted benzimidazole precursors with iodinating agents under controlled conditions. For example, analogous compounds (e.g., 1,3-benzodiazol-2-one derivatives) are synthesized via reactions in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ . Purity validation requires elemental analysis (C, H, N), HPLC, and spectroscopic techniques (¹H/¹³C NMR, IR). Discrepancies in elemental analysis >0.4% indicate impurities .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the benzodiazol-2-one core) .
  • NMR : ¹H NMR reveals methyl group protons (~δ 3.2 ppm) and aromatic protons influenced by iodine’s electron-withdrawing effect .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles. For example, C-I bond distances in similar iodinated compounds range from 2.10–2.15 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

  • Methodological Answer : Discrepancies in thermal parameters or occupancy factors may arise from disorder or twinning. Using SHELXL’s TWIN/BASF commands can model twinning, while PART instructions address disordered regions. For high-resolution data, anisotropic refinement of non-hydrogen atoms improves accuracy . Cross-validation with spectroscopic data (e.g., NMR coupling constants) ensures consistency .

Q. What computational strategies predict the biological activity of this compound, and how do they align with experimental results?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., enzymes or receptors). For analogous benzimidazole derivatives, docking scores correlate with inhibitory activity (e.g., IC₅₀ values <10 μM) .
  • MD Simulations : GROMACS assesses binding stability over 100-ns trajectories. Deviations >2 Å RMSD suggest weak interactions .
  • Validation : Compare computational binding poses with experimental SAR studies (e.g., substituent effects on activity) .

Q. What mechanisms underlie the compound’s biological activity, and how can they be experimentally validated?

  • Methodological Answer : Hypothesized mechanisms (e.g., kinase inhibition) require:

  • In Vitro Assays : Measure IC₅₀ via fluorescence-based kinase assays (e.g., ADP-Glo™). For example, related imidazolones show IC₅₀ values of 0.5–5 μM against MAP kinases .
  • SAR Studies : Modify the iodine substituent to assess halogen bonding’s role. Replace iodine with Br/Cl and compare activity .
  • Cellular Uptake : Use LC-MS to quantify intracellular concentrations, ensuring efficacy is not limited by permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.